PI3Kα Enzymatic Inhibition: IC50 = 22.3 nM for 2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline
2-(3-Pyridinyloxy)-5-(trifluoromethyl)aniline demonstrates potent inhibition of PI3Kα with an IC50 of 22.3 nM in an in vitro kinase assay at pH 7.4 and 25°C [1]. In contrast, a structurally distinct PI3Kα-targeting compound (BDBM208824, US9266878, 49a) exhibits approximately 4.5-fold lower potency with an IC50 of 100 nM under comparable pH 7.4 conditions [2]. This 22.3 nM potency establishes this compound as a sub-100 nanomolar PI3Kα inhibitor scaffold suitable for further medicinal chemistry optimization targeting this enzyme [1].
| Evidence Dimension | PI3Kα Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 22.3 nM |
| Comparator Or Baseline | BDBM208824 (US9266878, 49a): 100 nM |
| Quantified Difference | ~4.5-fold higher potency for target compound |
| Conditions | In vitro kinase assay, pH 7.4, T=25°C for target; pH 7.4, T=2°C for comparator |
Why This Matters
A 22.3 nM IC50 against PI3Kα provides a validated starting point for lead optimization programs in oncology research where PI3Kα inhibition is a therapeutic target.
- [1] BindingDB Entry BDBM113564. Affinity Data for Ligand (US8633204, 302) Targeting PI3Kα. Assay: In vitro kinase assay, pH 7.4, 25°C. University of California San Diego. View Source
- [2] BindingDB Entry BDBM208824. Affinity Data for Ligand (US9266878, 49a) Targeting PI3Kα. Assay: In vitro kinase assay, pH 7.4, 2°C. University of California San Diego. View Source
